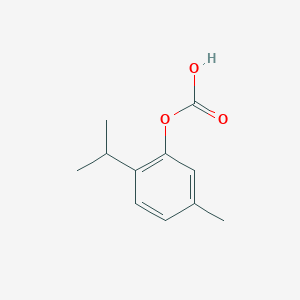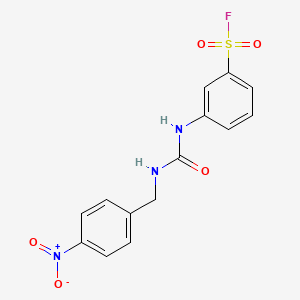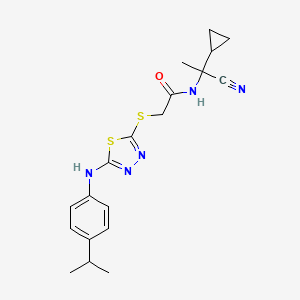
2-methylsulfanyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a methylthio group attached to the second position of the nicotinamide ring and a 4-phenylbutan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is converted to nicotinamide through an amidation reaction.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the 4-Phenylbutan-2-yl Group: The final step involves the attachment of the 4-phenylbutan-2-yl group to the nitrogen atom of the nicotinamide ring through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The nicotinamide ring can undergo substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated nicotinamides, substituted nicotinamides.
Scientific Research Applications
2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, lacking the methylthio and 4-phenylbutan-2-yl groups.
2-(Methylthio)nicotinamide: Similar structure but without the 4-phenylbutan-2-yl group.
N-(4-phenylbutan-2-yl)nicotinamide: Similar structure but without the methylthio group.
Uniqueness
2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide is unique due to the presence of both the methylthio and 4-phenylbutan-2-yl groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to molecular targets, improve its stability, and increase its biological activity compared to similar compounds.
Properties
CAS No. |
794537-27-2 |
|---|---|
Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N2OS/c1-13(10-11-14-7-4-3-5-8-14)19-16(20)15-9-6-12-18-17(15)21-2/h3-9,12-13H,10-11H2,1-2H3,(H,19,20) |
InChI Key |
KIPHVPZAMSRTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)SC |
solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


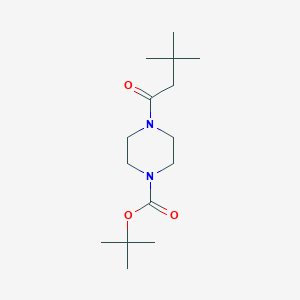
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13355073.png)
![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
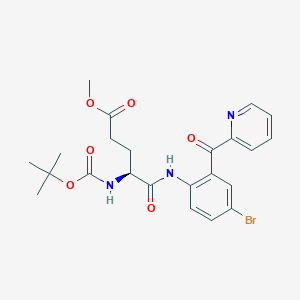
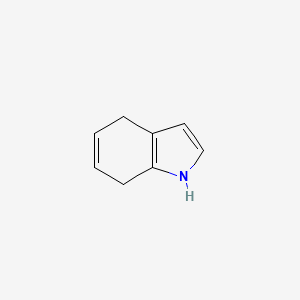

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B13355120.png)

![3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13355127.png)
